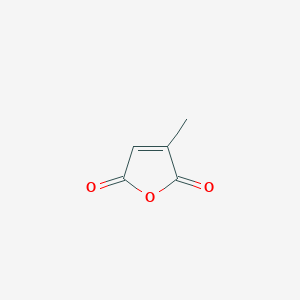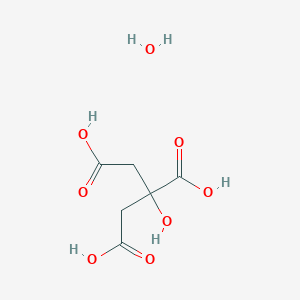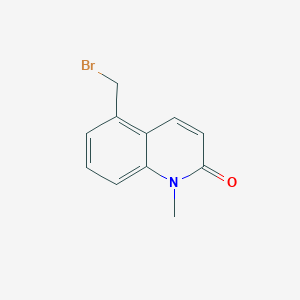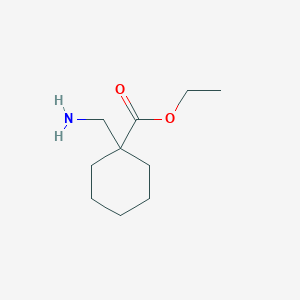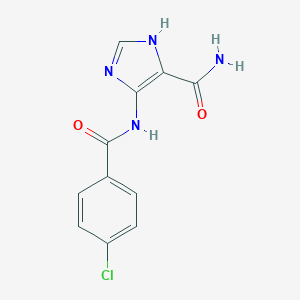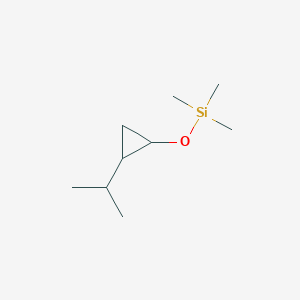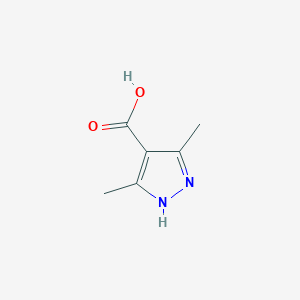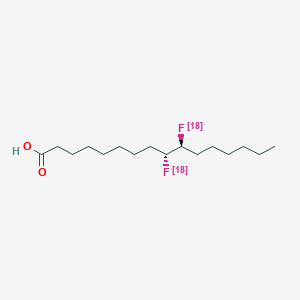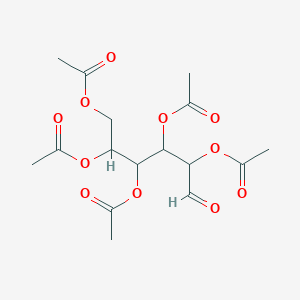
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol, also known as bisphenol A (BPA), is an organic synthetic compound that is widely used in the manufacturing of polycarbonate plastics and epoxy resins. BPA is a controversial chemical due to its potential health effects on humans and animals.
Wirkmechanismus
BPA is an endocrine disruptor, which means it can interfere with the normal functioning of hormones in the body. BPA can mimic the hormone estrogen and bind to estrogen receptors, causing hormonal imbalances. BPA can also affect other hormone systems such as the thyroid and androgen systems.
Biochemische Und Physiologische Effekte
BPA can have various biochemical and physiological effects on the body. It can affect the development and function of reproductive organs, alter the immune system, and cause oxidative stress. BPA can also affect the brain and behavior, leading to anxiety, depression, and hyperactivity.
Vorteile Und Einschränkungen Für Laborexperimente
BPA is widely used in lab experiments to study its effects on various biological systems. BPA is easily available and can be synthesized in large quantities. However, there are limitations to using BPA in lab experiments. BPA can have different effects on different biological systems, and the dose and duration of exposure can affect the results. BPA can also interact with other chemicals in the lab, leading to confounding results.
Zukünftige Richtungen
There are many future directions for BPA research. One area of research is to develop safer alternatives to BPA in the manufacturing of plastics and resins. Another area of research is to study the long-term effects of BPA exposure on humans and animals. Researchers can also study the effects of BPA on different biological systems and develop methods to mitigate its effects. Overall, BPA research is an important area of study that can have significant implications for human health and the environment.
Synthesemethoden
BPA is synthesized by the condensation reaction of acetone and phenol in the presence of an acid catalyst. The reaction produces a mixture of BPA and its isomer, 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A diglycidyl ether or BADGE). The mixture is then separated by distillation or chromatography to obtain pure BPA.
Wissenschaftliche Forschungsanwendungen
BPA has been extensively studied for its potential health effects on humans and animals. It is used in many products such as food and drink containers, medical devices, and thermal paper. BPA can leach out of these products and enter the body through ingestion, inhalation, or skin contact. BPA has been linked to various health problems such as reproductive disorders, developmental abnormalities, and cancer.
Eigenschaften
CAS-Nummer |
139755-03-6 |
|---|---|
Produktname |
2,3-Bis(4-hydroxyphenyl)-1,2-propanediol |
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C15H16O4/c16-10-15(19,12-3-7-14(18)8-4-12)9-11-1-5-13(17)6-2-11/h1-8,16-19H,9-10H2 |
InChI-Schlüssel |
ABSPGUJLBOZTPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(CO)(C2=CC=C(C=C2)O)O)O |
Synonyme |
2,3-bis(4-hydroxyphenyl)propane-1,2-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



